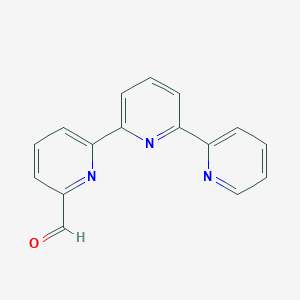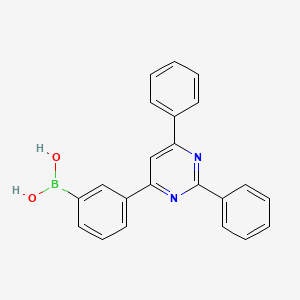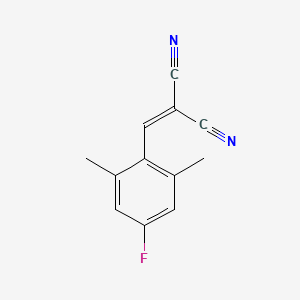
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile is an organic compound with the molecular formula C12H9FN2. It is a derivative of benzylidenemalononitrile, characterized by the presence of a fluorine atom and two methyl groups on the benzene ring.
Métodos De Preparación
The synthesis of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-fluoro-2,6-dimethylbenzaldehyde and malononitrile in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethyl acetate and a catalyst like Ti-Al-Mg hydrotalcite. The reaction is conducted at a temperature of around 60°C, resulting in high selectivity and yield of the desired product .
Análisis De Reacciones Químicas
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorine atom and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile can be compared with other similar compounds, such as:
2-(2-Fluorobenzylidene)malononitrile: This compound lacks the two methyl groups present in this compound, which can affect its reactivity and applications.
(2,4-Dichlorobenzylidene)malononitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H9FN2 |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
2-[(4-fluoro-2,6-dimethylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H9FN2/c1-8-3-11(13)4-9(2)12(8)5-10(6-14)7-15/h3-5H,1-2H3 |
Clave InChI |
OJAMEEMAGKKXQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C=C(C#N)C#N)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


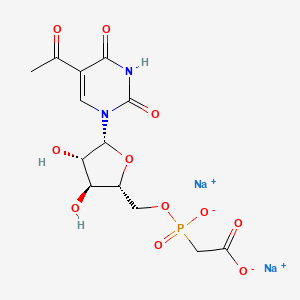

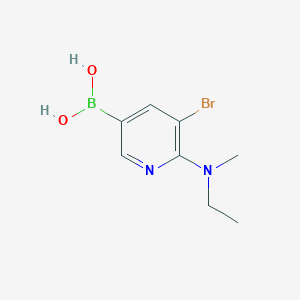
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
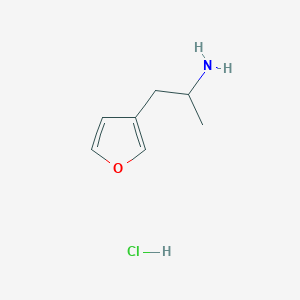
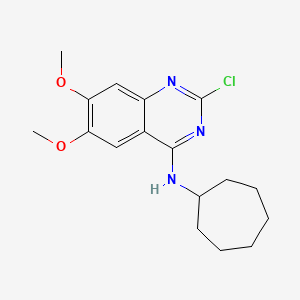

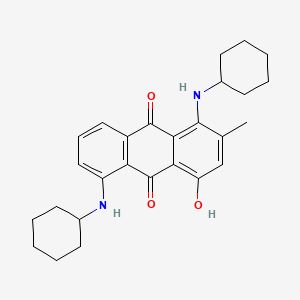
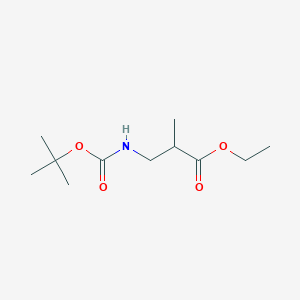
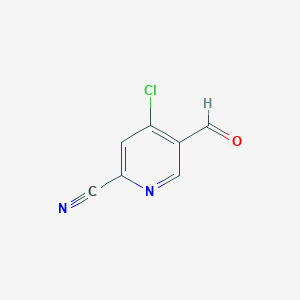
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

